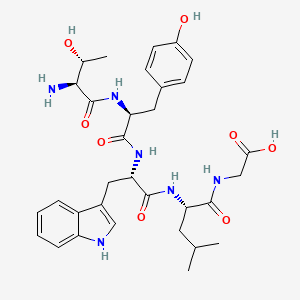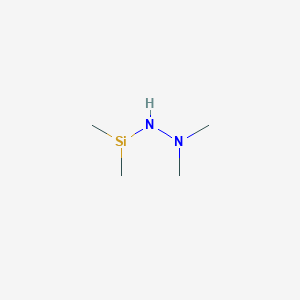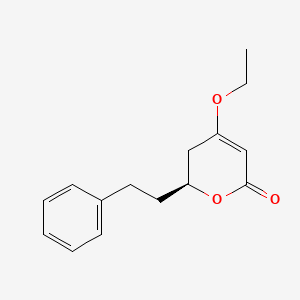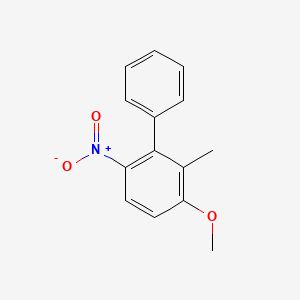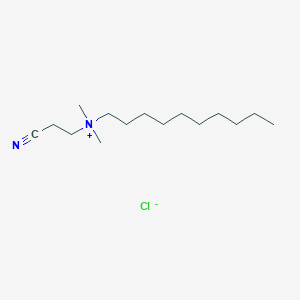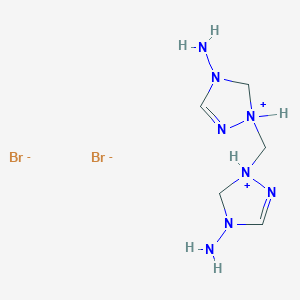
1,1'-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two triazole rings connected by a methylene bridge and two bromide ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide typically involves the reaction of 4-amino-1,2,4-triazole with formaldehyde and hydrobromic acid. The reaction proceeds through the formation of a methylene bridge between the two triazole rings, followed by the addition of bromide ions to form the final product. The reaction conditions usually involve heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
化学反应分析
Types of Reactions
1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.
Substitution: The amino groups in the triazole rings can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are used in various chemical reactions and processes.
作用机制
The mechanism of action of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, contributing to its antimicrobial and anticancer properties.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with similar chemical properties but lacking the methylene bridge and bromide ions.
4-Amino-1,2,4-triazole: A precursor in the synthesis of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide, with applications in agriculture as a herbicide.
1,3,4-Oxadiazole: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
The uniqueness of 1,1’-Methylenebis(4-amino-4,5-dihydro-1H-1,2,4-triazol-1-ium) dibromide lies in its dual triazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
188715-09-5 |
|---|---|
分子式 |
C5H14Br2N8 |
分子量 |
346.03 g/mol |
IUPAC 名称 |
1-[(4-amino-1,5-dihydro-1,2,4-triazol-1-ium-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C5H12N8.2BrH/c6-10-1-8-12(3-10)5-13-4-11(7)2-9-13;;/h1-2H,3-7H2;2*1H |
InChI 键 |
ANFWUXJYVWBCAQ-UHFFFAOYSA-N |
规范 SMILES |
C1[NH+](N=CN1N)C[NH+]2CN(C=N2)N.[Br-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


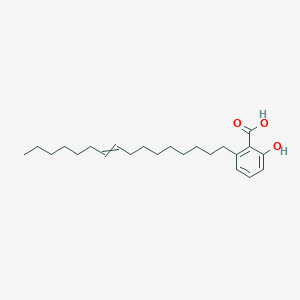
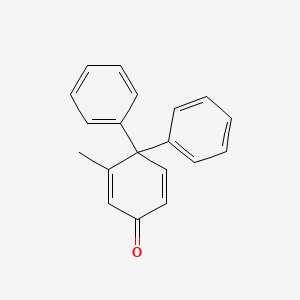
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
